molecular formula C3H4N2O2 B563167 Hydantoin-4,5-13C2,1-15N CAS No. 1189495-02-0

Hydantoin-4,5-13C2,1-15N

Cat. No.: B563167
CAS No.: 1189495-02-0
M. Wt: 103.055
InChI Key: WJRBRSLFGCUECM-STGVANJCSA-N
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Description

Hydantoin-4,5-13C2,1-15N is an isotopically labeled analogue of hydantoin, a compound widely used in organic synthesis. The molecular formula of this compound is C13C2H4N15NO2, and it has a molecular weight of 103.05 . This compound is particularly valuable in research due to its stable isotopic labels, which make it useful for various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydantoin-4,5-13C2,1-15N can be synthesized through several methods. One common approach involves the reaction of isotopically labeled glycine with urea under controlled conditions to form the hydantoin ring. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydantoin-4,5-13C2,1-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinediones, while reduction can yield various hydantoin derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin-4,5-13C2,1-15N is unique due to its specific isotopic labels, which provide distinct advantages in analytical and synthetic applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in NMR spectroscopy and other analytical techniques, making it a valuable tool for researchers.

Properties

IUPAC Name

(4,5-13C2,115N)1,3-diazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)/i1+1,2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-STGVANJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C](=O)NC(=O)[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661998
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189495-02-0
Record name (4,5-~13~C_2_,1-~15~N)Imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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